molecular formula C10H13ClFN B1447562 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride CAS No. 1803605-97-1

2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride

Cat. No.: B1447562
CAS No.: 1803605-97-1
M. Wt: 201.67 g/mol
InChI Key: BKDSKWGVLWVSTI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is a chemical compound that features a cyclopropane ring substituted with a 4-fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 4-fluorobenzyl chloride with methylcyclopropane in the presence of a strong base such as sodium hydride. The resulting intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the fluorophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, strong bases

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced fluorophenyl derivatives

    Substitution: Alkylated amine derivatives

Scientific Research Applications

2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride
  • 2-(4-Bromophenyl)-2-methylcyclopropan-1-amine hydrochloride
  • 2-(4-Methylphenyl)-2-methylcyclopropan-1-amine hydrochloride

Uniqueness

2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound particularly valuable in drug development.

Properties

IUPAC Name

2-(4-fluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c1-10(6-9(10)12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDSKWGVLWVSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1N)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
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2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
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2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
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Reactant of Route 6
2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride

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